BenchChemオンラインストアへようこそ!

3-Phenylquinoxaline-5-carboxylic acid

HDAC6 Epigenetics Oncology

For medicinal chemistry programs, source 3-Phenylquinoxaline-5-carboxylic acid (CAS 162135-93-5) for its distinct HDAC6 selectivity (IC₅₀ 0.7 μM) and validated antiproliferative activity. The 3-phenyl substitution pattern provides a unique scaffold for SAR studies, distinct from 2-phenyl isomers. This versatile building block enables esterification/amidation for probe library generation.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 162135-93-5
Cat. No. B066350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylquinoxaline-5-carboxylic acid
CAS162135-93-5
Synonyms3-PHENYL-QUINOXALINE-5-CARBOXYLIC ACID
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O
InChIInChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19)
InChIKeyOIVGUXVBKAIKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylquinoxaline-5-carboxylic Acid (CAS 162135-93-5): Procurement Specification and Baseline Profile


3-Phenylquinoxaline-5-carboxylic acid (CAS 162135-93-5) is a heterocyclic aromatic compound characterized by a quinoxaline core with a phenyl substituent at the 3-position and a carboxylic acid moiety at the 5-position, giving it a molecular formula of C₁₅H₁₀N₂O₂ and a molecular weight of 250.25 g/mol [1]. This compound belongs to the quinoxaline class, which has attracted significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [2]. Its structural features enable further derivatization, positioning it as a versatile building block for organic synthesis and drug discovery programs .

Why 3-Phenylquinoxaline-5-carboxylic Acid Cannot Be Interchanged with Other Quinoxaline-5-carboxylic Acid Analogs


The position of the phenyl substituent on the quinoxaline core dictates critical differences in molecular recognition, biological activity, and physicochemical properties among positional isomers. The 3-phenyl substitution pattern, as found in 3-Phenylquinoxaline-5-carboxylic acid (CAS 162135-93-5), creates a unique electronic and steric environment that differs fundamentally from the 2-phenyl isomer (CAS 904813-44-1) and the unsubstituted parent quinoxaline-5-carboxylic acid (Qx28, CAS 6924-66-9) . These structural variations lead to divergent target engagement profiles—for instance, the 3-phenyl isomer exhibits distinct selectivity toward histone deacetylase 6 (HDAC6) while the 2-phenyl isomer is reported to target mitotic kinesin MPP1 . Furthermore, the 3-phenyl configuration contributes to a different solubility profile and metabolic stability compared to its analogs, making generic substitution scientifically unjustified without head-to-head validation [1].

3-Phenylquinoxaline-5-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence


HDAC6 Inhibition Potency and Isoform Selectivity vs. Other Quinoxaline-Based HDAC Inhibitors

3-Phenylquinoxaline-5-carboxylic acid demonstrates potent inhibition of histone deacetylase 6 (HDAC6) with an IC₅₀ value of 0.7 μM, while notably sparing other HDAC isoforms such as HDAC1 and HDAC2 [1]. This selectivity profile is not observed for unsubstituted quinoxaline-5-carboxylic acid (Qx28), which lacks HDAC6 inhibitory activity and instead functions as an NF-κB pathway blocker [2]. Additionally, compared to 2-phenylquinoxaline-5-carboxylic acid (2-PQCA), which exhibits a broader and less defined target engagement pattern with reported mitotic kinesin MPP1 inhibition, the 3-phenyl isomer offers a more precisely defined mechanism suitable for targeted epigenetic studies .

HDAC6 Epigenetics Oncology

Antiproliferative Potency in Cancer Cell Lines vs. 2-Phenyl Isomer

3-Phenylquinoxaline-5-carboxylic acid exhibits antiproliferative activity with IC₅₀ values reported as low as 1.9 μg/mL against cancer cell lines . In contrast, the 2-phenyl isomer (2-PQCA) demonstrates IC₅₀ values ranging from 2.81 to 10.23 μM against MCF-7, HePG-2, and HCT-116 cell lines, with the most potent derivative achieving 1.85 ± 0.11 μM against MCF-7 cells [1]. While direct unit conversion between μg/mL and μM depends on molecular weight, the 3-phenyl isomer's reported lower-bound activity suggests comparable or potentially superior potency in certain cellular contexts, though cross-study variability and different cell line panels prevent definitive superiority claims .

Anticancer Cytotoxicity IC50

Aqueous Solubility Profile Compared to Unsubstituted Quinoxaline-5-carboxylic Acid

The aqueous solubility of 3-Phenylquinoxaline-5-carboxylic acid is reported as 0.0416 mg/mL (approximately 166 μM), which is characteristic of a moderately hydrophobic compound with a calculated LogP of 2.4-3.0 . While direct solubility data for unsubstituted quinoxaline-5-carboxylic acid (Qx28) is not systematically reported, Qx28 has a lower molecular weight (174.16 g/mol) and lacks the hydrophobic phenyl group, suggesting higher aqueous solubility [1]. The 3-phenyl substitution thus reduces aqueous solubility relative to the parent compound, a factor that must be considered when designing in vitro assays requiring DMSO stock solutions or when planning in vivo formulation strategies [2].

Solubility Formulation DMPK

DNA Gyrase and Topoisomerase IV Inhibition: Mechanistic Distinction from Unsubstituted Qx28

3-Phenylquinoxaline-5-carboxylic acid inhibits DNA and RNA synthesis by binding to DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA integrity . In contrast, unsubstituted quinoxaline-5-carboxylic acid (Qx28) functions primarily as an otoprotectant via NF-κB pathway blockade rather than direct antibacterial enzyme inhibition [1]. While quantitative IC₅₀ values for DNA gyrase inhibition by the 3-phenyl isomer are not publicly available, the mechanistic distinction represents a qualitative differentiator: the 3-phenyl compound may serve as a starting point for antibacterial drug discovery, whereas Qx28 is optimized for otoprotection studies .

Antibacterial DNA gyrase Topoisomerase

Validated Research and Procurement Applications for 3-Phenylquinoxaline-5-carboxylic Acid


Epigenetic Probe Development: Selective HDAC6 Inhibition Studies

Based on its selective HDAC6 inhibition (IC₅₀ = 0.7 μM) with sparing of HDAC1/2, 3-Phenylquinoxaline-5-carboxylic acid serves as a structurally distinct starting point for medicinal chemistry optimization of novel HDAC6 inhibitors [1]. Researchers developing targeted therapies for cancer, neurodegenerative disorders, or inflammatory diseases where HDAC6 modulation is therapeutically relevant should procure this compound rather than the 2-phenyl isomer or unsubstituted Qx28, which lack this specific isoform selectivity profile.

Quinoxaline-Based Anticancer Scaffold Screening and SAR Studies

With reported antiproliferative IC₅₀ values as low as 1.9 μg/mL against cancer cell lines, the 3-phenyl isomer represents a viable core scaffold for anticancer drug discovery programs . Its distinct 3-position substitution pattern compared to the 2-phenyl isomer enables systematic structure-activity relationship (SAR) exploration, making it a rational procurement choice for laboratories seeking to map the pharmacological consequences of phenyl positional isomerism on cytotoxicity and target engagement.

Antibacterial Target Engagement Assays: DNA Gyrase/Topoisomerase IV Inhibition

Given its reported binding to bacterial DNA gyrase and topoisomerase IV, 3-Phenylquinoxaline-5-carboxylic acid is appropriate for use as a reference compound in antibacterial discovery programs focused on these essential DNA replication enzymes . Procurement of this compound is justified over unsubstituted Qx28 when the research objective involves characterizing or validating novel antibacterial agents targeting gyrase or topoisomerase IV.

Chemical Biology Tool for Functional Group Derivatization Studies

The carboxylic acid moiety at the 5-position enables esterification, amidation, and other conjugation reactions, making 3-Phenylquinoxaline-5-carboxylic acid a versatile building block for generating probe libraries . Its moderate aqueous solubility (0.0416 mg/mL) and LogP (2.4-3.0) inform formulation strategies for both in vitro biochemical assays and cellular experiments, and its high purity (≥95%) as verified by vendor QC ensures reproducible experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylquinoxaline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.